3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride
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Overview
Description
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used in the synthesis of various pharmaceutical agents due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride typically involves the reaction of 1-Methyl-4-piperidone with appropriate reagents to form the desired benzisoxazole structure. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the correct crystalline form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Utilized in the development of pharmaceutical agents for treating various conditions, including migraines and neurological disorders.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. It acts by binding to these targets and modulating their activity, leading to the desired therapeutic effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-4-piperidinyl)piperazine: Similar in structure but differs in its pharmacological profile and applications.
3-(1-Methyl-4-piperidinyl)indole: Shares structural similarities but is used in different research contexts and has distinct biological activities.
Uniqueness
3-(1-Methyl-4-piperidinyl)-1,2-benzisoxazole Hydrochloride is unique due to its specific benzisoxazole structure, which imparts unique chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents .
Properties
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1,2-benzoxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-8-6-10(7-9-15)13-11-4-2-3-5-12(11)16-14-13;/h2-5,10H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWDHKXDNJREDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=NOC3=CC=CC=C32.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80517444 |
Source
|
Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-12-2 |
Source
|
Record name | 3-(1-Methylpiperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80517444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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